molecular formula C14H13F4NO2 B5758663 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid

3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid

Cat. No. B5758663
M. Wt: 303.25 g/mol
InChI Key: DNAZUSLDQICJBN-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid, also known as TFPAA, is a chemical compound that has been widely used in scientific research. TFPAA is a potent inhibitor of a family of enzymes called histone deacetylases (HDACs), which play a critical role in regulating gene expression. In

Mechanism of Action

3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid inhibits HDAC activity by binding to the active site of the enzyme and preventing it from deacetylating histone proteins. Histone acetylation is a critical mechanism for regulating gene expression, and inhibition of HDAC activity by 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid leads to increased histone acetylation and altered gene expression patterns. 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid has been shown to selectively target specific HDAC isoforms, making it a valuable tool for studying the function of individual HDACs.
Biochemical and Physiological Effects:
3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid can induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. In addition, 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid has been shown to improve cognitive function in animal models of neurodegenerative diseases, suggesting that it may have potential as a treatment for these conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid is its selectivity for specific HDAC isoforms, making it a valuable tool for studying the function of individual HDACs. However, 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid has some limitations for lab experiments. For example, it has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of HDAC activity. In addition, 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid can be toxic at high concentrations, making it important to carefully control the dose and duration of treatment.

Future Directions

There are several future directions for research on 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid. Another area of interest is the use of 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid in combination with other drugs to enhance its therapeutic potential. Finally, further studies are needed to elucidate the precise mechanisms by which 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid exerts its biochemical and physiological effects, which could lead to the development of new therapeutic strategies for a wide range of diseases.

Synthesis Methods

The synthesis of 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid involves several steps. First, 2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenol is reacted with acryloyl chloride in the presence of a base to form the corresponding acrylate. This intermediate is then purified and treated with trifluoroacetic acid to yield 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid. The synthesis of 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid is a complex process that requires careful attention to detail and specialized equipment.

Scientific Research Applications

3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid has been extensively used in scientific research as a tool to study the role of HDACs in various biological processes. HDACs are involved in a wide range of cellular functions, including cell cycle regulation, DNA repair, and apoptosis. Dysregulation of HDAC activity has been implicated in the development of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. 3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid has been shown to inhibit the activity of HDACs in vitro and in vivo, making it a valuable tool for studying the role of HDACs in disease pathogenesis.

properties

IUPAC Name

(E)-3-(2,3,5,6-tetrafluoro-4-piperidin-1-ylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F4NO2/c15-10-8(4-5-9(20)21)11(16)13(18)14(12(10)17)19-6-2-1-3-7-19/h4-5H,1-3,6-7H2,(H,20,21)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAZUSLDQICJBN-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=C(C(=C2F)F)C=CC(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=C(C(=C(C(=C2F)F)/C=C/C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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